molecular formula C31H32N2O4S B11664464 Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B11664464
M. Wt: 528.7 g/mol
InChI Key: UACLOXWVKBYIPG-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a complex organic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The quinoline moiety can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base . The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone with a cyanoacetate in the presence of elemental sulfur .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate involves its interaction with biological macromolecules. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death . The thiophene moiety can interact with proteins, potentially inhibiting their function .

Properties

Molecular Formula

C31H32N2O4S

Molecular Weight

528.7 g/mol

IUPAC Name

ethyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C31H32N2O4S/c1-3-36-21-13-11-12-20(18-21)26-19-24(22-14-9-10-16-25(22)32-26)29(34)33-30-28(31(35)37-4-2)23-15-7-5-6-8-17-27(23)38-30/h9-14,16,18-19H,3-8,15,17H2,1-2H3,(H,33,34)

InChI Key

UACLOXWVKBYIPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OCC

Origin of Product

United States

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